2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O4/c1-25-11-3-4-13(18)12(9-11)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIEKRGFZLVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 438.3 g/mol
- CAS Number : 2034425-96-0
The biological activity of this compound is primarily attributed to its structural components, notably the morpholino and triazine moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation, particularly in cancer cells .
- Antiproliferative Effects : Studies suggest that benzamide derivatives can exhibit significant antiproliferative effects against various cancer cell lines, potentially through modulation of cell cycle progression and apoptosis .
Biological Activity Studies
Several studies have investigated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound.
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of benzamide derivatives and found that compounds with similar structural motifs exhibited IC values in the low micromolar range against various cancer cell lines . This suggests that this compound may also possess significant anticancer properties.
- Enzyme Inhibition : Research indicates that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in several cancers. This inhibition is linked to reduced cell proliferation driven by RET mutations . Given the structural similarities, it is plausible that our compound may exhibit similar inhibitory effects.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
a. (Z)-5-(1-(2-(4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Hydrazono)Ethyl)-1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-Trione (Compound 5h)
- Structure: Shares the 4-methoxy-6-morpholino-triazine core but replaces the benzamide group with a pyrimidinetrione linked via a hydrazone bridge.
- Analytical Data : Elemental analysis (C, H, N) aligns with theoretical values (C: 54.09% vs. Calc. 53.92%; H: 7.20% vs. Calc. 7.01%; N: 28.54% vs. Calc. 28.30%), indicating high purity .
b. Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (Compound 5l)
- Structure: Features a triazine ring substituted with bromophenoxy and methoxyphenoxy groups, linked to a benzoate ester.
- Key Differences: The bromine is positioned on a phenoxy substituent rather than the benzamide, and the ester group replaces the amide. This alters solubility and electronic properties .
c. (E)-2,6-Di-Tert-Butyl-4-((2-(4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Hydrazono)Methyl)Phenol (Compound 4d)
- Structure: Contains a hydrazone-linked triazine core and a phenolic ring with bulky tert-butyl groups.
- Key Differences: Steric hindrance from tert-butyl groups reduces solubility but enhances stability against oxidation. The phenol group introduces acidity (pKa ~10) compared to the neutral benzamide .
Functional Group Variations in Benzamide Analogues
a. Heterocyclic Substituents in Benzamide Derivatives
- Examples : Compounds from include thiazolylmethylthio, isoxazolylmethylthio, and thienylmethylthio groups on the benzamide.
- Comparison : The target compound’s bromine and methoxy substituents provide distinct electronic effects (electron-withdrawing Br vs. electron-donating OMe) compared to sulfur-containing heterocycles, which may influence binding to hydrophobic pockets or metal ions .
b. Thiourea-Triazinethione Hybrid (H₂L)
- Structure : Combines a triazinethione core with a benzoylthiourea group.
- Key Differences: Sulfur atoms in thiourea and triazinethione enhance metal chelation (e.g., Cu²⁺, Fe³⁺), unlike the target compound’s amide and morpholino groups. This suggests divergent applications in catalysis or metalloenzyme inhibition .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide?
- Methodology : The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. For example, the morpholino group is introduced via nucleophilic substitution at the 6-position of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), followed by coupling with a brominated benzamide derivative. Key steps include:
- Step 1 : Reacting cyanuric chloride with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to install the morpholino group .
- Step 2 : Amidation of the triazine-methyl intermediate with 2-bromo-5-methoxybenzoic acid using coupling agents like EDCI/HOBt .
- Critical Parameters : Temperature control (0–5°C for substitution reactions) and stoichiometric precision to avoid cross-contamination of reactive sites .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The morpholino group’s protons appear as a multiplet at δ 3.6–3.8 ppm, while the triazine methylene linker (–CH₂–) resonates at δ 4.5–4.7 ppm. The aromatic protons of the benzamide moiety show splitting patterns consistent with bromine and methoxy substituents .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the exact mass (e.g., C₁₉H₂₁BrN₅O₃⁺ ≈ 466.07 Da) with isotopic peaks confirming bromine presence .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or CDK2) using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can regioselectivity challenges during triazine functionalization be addressed?
- Methodology :
- Stepwise Substitution : Prioritize installing the morpholino group at the 6-position of cyanuric chloride first, as secondary substitutions (e.g., methoxy at the 4-position) are less sterically hindered .
- Computational Modeling : DFT calculations to predict electronic effects of substituents on triazine reactivity (e.g., Hammett parameters for directing group influence) .
Q. What structural analogs exhibit contradictory bioactivity data, and how can these discrepancies be resolved?
- Case Study : Analogues with methoxy vs. hydroxy groups on the benzamide ring show divergent antibacterial potency. For example:
- 5-Bromo-2-hydroxybenzamide derivatives display enhanced activity against P. aeruginosa compared to methoxy variants, likely due to improved membrane permeability .
- Resolution Strategies :
- LogP Measurement : Compare partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with bioactivity .
- Molecular Dynamics (MD) : Simulate interactions with bacterial efflux pumps to assess resistance mechanisms .
Q. How can synthetic yields be optimized for multi-step reactions involving air-sensitive intermediates?
- Methodology :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for steps involving moisture-sensitive reagents (e.g., coupling agents) .
- Catalytic Additives : Employ Pd(OAc)₂ or CuI to accelerate Suzuki-Miyaura couplings for brominated intermediates .
- Data-Driven Optimization : Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) affecting yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
